molecular formula C24H20N2O4 B413201 METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE

METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE

Cat. No.: B413201
M. Wt: 400.4g/mol
InChI Key: AKBDNBRORQFEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a methoxy group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE is unique due to its combination of functional groups and the presence of the benzoxazole ring.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4g/mol

IUPAC Name

methyl 4-[[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate

InChI

InChI=1S/C24H20N2O4/c1-15-4-10-22-20(12-15)26-23(30-22)18-9-11-21(28-2)19(13-18)25-14-16-5-7-17(8-6-16)24(27)29-3/h4-14H,1-3H3

InChI Key

AKBDNBRORQFEQQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N=CC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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